N-ethylbutan-1-amine;hydrochloride

Description

Classification and Structural Context within Alkyl Amines

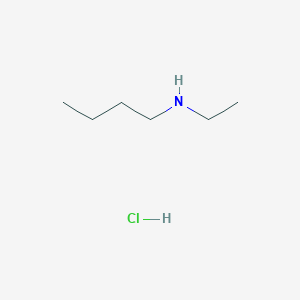

N-ethylbutan-1-amine;hydrochloride is classified as a secondary alkylamine hydrochloride. The parent amine, N-ethylbutan-1-amine, is a secondary amine because the nitrogen atom is bonded to two alkyl groups (an ethyl group and a butyl group) and one hydrogen atom. nih.gov The general structure of an alkyl amine consists of one or more alkyl groups bonded to a nitrogen atom. In the case of N-ethylbutan-1-amine, the nitrogen atom is attached to a butyl group, which is a four-carbon alkyl chain, and an ethyl group, a two-carbon alkyl chain. nih.gov

The formation of the hydrochloride salt involves the protonation of the lone pair of electrons on the nitrogen atom of the amine by a hydrogen ion from hydrochloric acid. This results in the formation of a positively charged ammonium (B1175870) ion and a chloride anion, held together by ionic bonds. The IUPAC name for this salt is this compound. nih.gov

The structure and properties of this compound can be compared to other simple alkylamine hydrochlorides. For instance, its structure is isomeric to N-ethylbutan-2-amine hydrochloride, where the amine group is attached to the second carbon of the butane (B89635) chain instead of the first. sigmaaldrich.com This seemingly minor difference in the position of the ethylamino group along the butyl chain can lead to different physical and chemical properties.

Academic Relevance and Emerging Research Frontiers

The academic relevance of this compound and its parent amine primarily stems from their roles as building blocks in organic synthesis and as intermediates in the production of various chemicals. N-ethylbutylamine, the free base, is noted as an intermediate for the herbicide Kecaodi. chembk.com The hydrochloride salt form offers advantages in certain applications due to its solid state and increased stability compared to the volatile liquid amine.

Research interest in compounds like this compound is often driven by the need for novel organic molecules with specific properties. The reactivity of the secondary amine functionality allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. These could include pharmaceuticals, agrochemicals, and materials with specific functions.

While extensive research specifically on this compound is not widely published, the broader class of alkylamines is a cornerstone of organic chemistry. Investigations into the synthesis, reactivity, and application of such compounds are ongoing. Emerging research frontiers may involve the use of N-ethylbutan-1-amine and its derivatives in areas such as:

Catalysis: As ligands for metal catalysts in various organic reactions.

Surfactant Chemistry: The amphiphilic nature of the parent amine could be exploited in the development of new surfactants.

Corrosion Inhibition: Amines and their salts are known to be effective corrosion inhibitors for various metals.

The study of simple molecules like this compound provides fundamental insights into the structure-property relationships of organic compounds, which is crucial for the rational design of new and improved chemical entities.

Interactive Data Tables

Below are tables summarizing the key chemical data for this compound and its parent compound, N-ethylbutan-1-amine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H16ClN | nih.gov |

| Molecular Weight | 137.65 g/mol | nih.gov |

| CAS Number | 61278-96-4 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

Table 2: Chemical and Physical Properties of N-ethylbutan-1-amine (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C6H15N | nih.gov |

| Molecular Weight | 101.19 g/mol | nih.gov |

| CAS Number | 13360-63-9 | chembk.com |

| IUPAC Name | N-ethylbutan-1-amine | nih.gov |

| Density | 0.74 g/mL at 25 °C | chembk.com |

| Boiling Point | 108.5 °C at 760 mmHg | chembk.com |

| Flash Point | 18.3 °C | chembk.com |

| Solubility in Water | Partly soluble | chembk.com |

Structure

3D Structure of Parent

Properties

CAS No. |

61278-96-4 |

|---|---|

Molecular Formula |

C6H16ClN |

Molecular Weight |

137.65 g/mol |

IUPAC Name |

N-ethylbutan-1-amine;hydrochloride |

InChI |

InChI=1S/C6H15N.ClH/c1-3-5-6-7-4-2;/h7H,3-6H2,1-2H3;1H |

InChI Key |

RLSOCANKJLKLPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Ethylbutan 1 Amine and Its Hydrochloride Salt

Novel Alkylation Pathways to N-ethylbutan-1-amine

Alkylation of amines is a fundamental approach to synthesizing more substituted amines. However, controlling the degree of alkylation presents a significant challenge.

Alkylation of Ammonia (B1221849) Under Controlled Conditions

Direct alkylation of ammonia with an alkyl halide, such as an ethyl or butyl halide, is a seemingly straightforward route to primary amines. However, the initial product, a primary amine, is often more nucleophilic than ammonia itself, leading to subsequent alkylations and the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com This lack of selectivity makes it a "faulty procedure" for obtaining a specific secondary amine like N-ethylbutan-1-amine in high yield. masterorganicchemistry.com

To favor the formation of the primary amine, a large excess of ammonia can be used, which increases the probability of the alkyl halide reacting with ammonia rather than the newly formed amine. youtube.com However, to synthesize a specific secondary amine like N-ethylbutan-1-amine, this method is generally inefficient due to the formation of multiple byproducts.

N-Alkylation of Primary Amines

The N-alkylation of a primary amine is a more direct route to a secondary amine. nih.gov In the case of N-ethylbutan-1-amine, this would involve reacting either butylamine (B146782) with an ethylating agent or ethylamine (B1201723) with a butylating agent. A common challenge with this method is overalkylation, where the secondary amine product reacts further to form a tertiary amine. masterorganicchemistry.comlibretexts.org

Several strategies have been developed to enhance the selectivity of mono-alkylation:

Competitive Deprotonation/Protonation: This strategy involves using the hydrobromide salt of the primary amine. Under controlled basic conditions, the primary amine is selectively deprotonated and reacts with the alkyl bromide. The resulting secondary amine product remains protonated and is thus deactivated towards further alkylation. rsc.org

Use of Protecting Groups: Protecting the primary amine with a group like tert-butoxycarbonyl (Boc) allows for controlled mono-alkylation. The protecting group can then be removed to yield the desired secondary amine. chemrxiv.org

Ammonia Surrogates: N-aminopyridinium salts can act as ammonia surrogates, allowing for the synthesis of secondary amines through a self-limiting alkylation process. This method avoids overalkylation by proceeding through transient, highly nucleophilic pyridinium (B92312) ylide intermediates. nih.gov

Reductive Amination Strategies for N-ethylbutan-1-amine Precursors

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgmasterorganicchemistry.com This two-step process involves the formation of an imine intermediate followed by its reduction to an amine. libretexts.org To synthesize N-ethylbutan-1-amine, one could react butanal with ethylamine or ethanal with butylamine, followed by reduction.

This method offers several advantages, including high selectivity and the ability to be performed as a one-pot reaction under mild conditions. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this process include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.comyoutube.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

Catalytic hydrogenation (H₂ with a metal catalyst like Pd or Pt) ualberta.ca

Sodium cyanoborohydride is a particularly effective reagent as it is less reactive than sodium borohydride and selectively reduces the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.comyoutube.com

A specific preparation method for N-ethyl-n-butylamine involves the reaction of butanol and ammonia with ethanol (B145695) in the presence of a deoxygenation and hydrogenation catalyst at elevated temperatures and pressures. chembk.com

Direct Amination Approaches in N-ethylbutan-1-amine Synthesis

Direct amination methods aim to form the C-N bond in a single step, often by activating a different functional group on the hydrocarbon chain. One such approach is the hydroamination of alkenes, which involves the addition of an N-H bond across a carbon-carbon double bond. nih.gov

Recent advancements have demonstrated the direct and selective synthesis of primary amines from alkenes using ammonium carbonate as an ammonia surrogate in a metal-free, regioselective hydroamination reaction at room temperature. nih.gov This method could potentially be adapted for the synthesis of secondary amines like N-ethylbutan-1-amine by using a primary amine instead of an ammonia source.

Catalytic Synthesis Routes and Optimization Studies

Catalysis plays a crucial role in modern organic synthesis, offering pathways that are more efficient, selective, and environmentally friendly. For the synthesis of N-ethylbutan-1-amine, several catalytic routes have been explored.

One notable method is the disproportionation of amines in a fixed-bed reactor using a CuO–NiO–PtO/γ-Al₂O₃ catalyst. researchgate.net This process has demonstrated high activity and good selectivity, with optimized conditions leading to a 60.7% yield and 99.5% purity of N-ethyl-n-butylamine. researchgate.net

The choice of metal catalyst can significantly influence the selectivity of amination reactions. For instance, nickel and cobalt catalysts are often favored for producing primary amines, while rhodium is effective for secondary amines, and platinum and palladium are preferred for tertiary amines. researchgate.net

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes. In the context of N-ethylbutan-1-amine synthesis, mechanistic studies have focused on various aspects of the reactions involved.

For N-alkylation of amines, the reaction generally proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the alkyl halide. masterorganicchemistry.com The increased nucleophilicity of the product amine compared to the starting amine is the primary reason for overalkylation. masterorganicchemistry.comnih.gov

In reductive amination, the first step is the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine. wikipedia.orgyoutube.com This imine is then reduced to the final amine product. The reaction is typically carried out under slightly acidic conditions to facilitate the dehydration step. youtube.com

Mechanistic studies on catalytic amination reactions have investigated the role of the catalyst surface and the nature of the adsorbed intermediates in determining the product distribution. The selectivity is often a balance between the rate of hydrogenation of an adsorbed imine intermediate and the rate of disproportionation of the reactant and product amines. researchgate.net

Enantioselective Synthesis of N-ethylbutan-1-amine Analogues

The generation of chiral amines, including analogues of N-ethylbutan-1-amine, is a pivotal objective in synthetic organic chemistry due to their prevalence in pharmaceuticals and bioactive molecules. yale.edulouisiana.edu Enantioselective methods, which preferentially form one enantiomer over the other, are critical for producing compounds with specific biological activities. Advanced synthetic methodologies have moved beyond classical resolution, focusing on catalytic asymmetric transformations that offer high efficiency and stereocontrol. These approaches include catalytic C-H bond functionalization, asymmetric amination of olefins, and enantioconvergent coupling reactions. yale.edulouisiana.edu

A significant breakthrough in the asymmetric synthesis of amines involves the use of tert-butanesulfinamide as a chiral auxiliary. yale.edu This reagent has been widely adopted in both academic and industrial settings for the synthesis of a diverse array of chiral amines. yale.edu The methodology is robust and has been successfully applied on large scales for the production of drug candidates. yale.edu

Another powerful strategy is the development of catalytic enantioconvergent substitutions, which can create chiral dialkyl carbinamines from racemic starting materials. One such method employs a chiral nickel catalyst to couple alkylzinc reagents with racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of protected α-amino acids. nih.gov This approach is notable for its versatility, mild reaction conditions, and tolerance of various functional groups, providing access to dialkyl carbinamine derivatives that are otherwise challenging to synthesize, especially when the two alkyl groups are of similar size. nih.gov The reaction demonstrates broad scope and can be performed as a one-pot procedure starting from commercially available amino acid derivatives. nih.gov

The table below summarizes the scope of the nickel-catalyzed enantioconvergent coupling of racemic NHP esters with alkylzinc reagents to form protected dialkyl carbinamines. nih.gov

Table 1: Nickel-Catalyzed Enantioconvergent Synthesis of Protected Dialkyl Carbinamines nih.gov All data are the average of two experiments run on a 0.6-mmol scale. Yields are of purified products.

| Entry | Amino Acid Derivative (NHP Ester) | Alkylzinc Reagent | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | PhtN-Gly-ONHP | Me₂Zn | PhtN-CH(Me)-... | 91 | 96 |

| 2 | PhtN-Ala-ONHP | Et₂Zn | PhtN-CH(Et)-... | 92 | 98 |

| 3 | PhtN-Val-ONHP | Me₂Zn | PhtN-CH(i-Pr)-... | 85 | 95 |

| 4 | PhtN-Phe-ONHP | Me₂Zn | PhtN-CH(Bn)-... | 88 | 97 |

PhtN = Phthalimido; ONHP = N-Hydroxyphthalimide ester; ee = enantiomeric excess.

Furthermore, the asymmetric amination of olefins presents a direct route to chiral allylic amines, which are valuable structural motifs. louisiana.edu Researchers have developed a method using an inexpensive copper compound in conjunction with a chiral ligand to catalyze the reaction between allylic substrates and substituted hydroxylamines. louisiana.edumdpi.com This approach is advantageous as it reduces the number of synthetic steps and avoids the use of more expensive transition metal catalysts. louisiana.edu

Catalytic asymmetric reduction of imine precursors is another established route. For instance, the reduction of ketoxime ethers using borane (B79455) catalyzed by chiral oxazaborolidines can yield chiral amines with high enantiomeric excess (82–99% ee). researchgate.net This method's success is demonstrated in the synthesis of key pharmaceutical intermediates, highlighting its practical utility. researchgate.net

These diverse catalytic strategies represent the forefront of enantioselective amine synthesis, providing efficient and highly selective pathways to chiral analogues of N-ethylbutan-1-amine and other valuable secondary amines.

Fundamental Chemical Reactivity and Interaction Studies of N Ethylbutan 1 Amine;hydrochloride

Protonation Equilibria and Ammonium (B1175870) Ion Formation in Aqueous Systems

In an aqueous environment, N-ethylbutan-1-amine hydrochloride, being the salt of a weak base and a strong acid, fully dissociates. The resulting N-ethylbutan-1-ammonium ion establishes an equilibrium with its conjugate base, N-ethylbutan-1-amine, and hydronium ions. The position of this equilibrium is dictated by the acidity constant (pKa) of the N-ethylbutan-1-ammonium ion. The predicted pKa for N-ethylbutan-1-amine is approximately 10.84±0.19. chembk.com

The equilibrium can be represented as follows:

CH₃CH₂CH₂CH₂NH₂(CH₂CH₃)⁺ + H₂O ⇌ CH₃CH₂CH₂CH₂NH(CH₂CH₃) + H₃O⁺

This equilibrium is fundamental to understanding the behavior of N-ethylbutan-1-amine in biological systems and as a reagent in pH-sensitive reactions. The degree of protonation can be controlled by adjusting the pH of the solution, which in turn modulates the nucleophilicity of the amine.

Nucleophilic Substitution Reactions of the Amine Moiety

The nitrogen atom in N-ethylbutan-1-amine possesses a lone pair of electrons, rendering it nucleophilic. This property allows it to participate in various nucleophilic substitution reactions.

Alkylation Reactions with Electrophilic Species

N-ethylbutan-1-amine can react with alkyl halides in a process known as N-alkylation. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. wikipedia.org This results in the formation of a tertiary amine.

For example, the reaction with an alkyl halide (R-X) can be depicted as:

CH₃CH₂CH₂CH₂NH(CH₂CH₃) + R-X → [CH₃CH₂CH₂CH₂N(R)(CH₂CH₃)H]⁺X⁻

The resulting salt can then be deprotonated to yield the free tertiary amine. It is important to note that the product amine is often more nucleophilic than the starting amine, which can lead to subsequent alkylations, potentially forming a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org This tendency for over-alkylation can be a challenge in selectively producing the tertiary amine. wikipedia.orgmasterorganicchemistry.com The reaction can continue until a quaternary ammonium salt is formed, where the nitrogen atom is bonded to four alkyl groups. youtube.comyoutube.com

Table 1: Examples of Alkylation Reactions Involving Amines

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Ammonia (B1221849) | Alkyl Halide | Primary Amine | wikipedia.orgchemguide.co.uk |

| Primary Amine | Alkyl Halide | Secondary Amine | chemguide.co.uk |

| Secondary Amine | Alkyl Halide | Tertiary Amine | masterorganicchemistry.com |

| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt | wikipedia.orgyoutube.com |

Acylation Reactions and Amide Formation

N-ethylbutan-1-amine can undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N,N-disubstituted amide.

The general reaction with an acyl chloride (RCOCl) is:

CH₃CH₂CH₂CH₂NH(CH₂CH₃) + RCOCl → CH₃CH₂CH₂CH₂N(COR)(CH₂CH₃) + HCl

This reaction is a common method for the synthesis of amides. For instance, the synthesis of N-ethyl-2,2-diisopropyl butyramide (B146194) has been achieved using diisopropyl butyronitrile (B89842) and an ethyl ester compound in the presence of a polyphosphoric acid catalyst. google.com The formation of N-ethylbutanamide has also been documented. chemicalbook.com

Complex Formation with Transition Metal Ions

The lone pair of electrons on the nitrogen atom of N-ethylbutan-1-amine allows it to act as a ligand, donating its electron pair to form coordinate covalent bonds with transition metal ions. docbrown.info This results in the formation of metal-ammine-like complexes. The amine can displace water molecules from the coordination sphere of hydrated metal ions in a ligand exchange reaction. docbrown.info

For example, with a generic divalent transition metal ion M²⁺, the reaction can be represented as:

[M(H₂O)₆]²⁺ + n(CH₃CH₂CH₂CH₂NH(CH₂CH₃)) → [M(CH₃CH₂CH₂CH₂NH(CH₂CH₃))ₙ(H₂O)₆₋ₙ]²⁺ + nH₂O

The stoichiometry and stability of these complexes depend on various factors, including the nature of the metal ion, the concentration of the amine, and the reaction conditions. The formation of a complex with yttrium has been noted. nih.gov

N-ethylbutan-1-amine;hydrochloride as a Reagent and Intermediate in Complex Organic Synthesis

Due to its reactivity, N-ethylbutan-1-amine and its hydrochloride salt are valuable intermediates in the synthesis of more complex organic molecules. nih.gov It serves as a building block in the preparation of various compounds, including pharmaceuticals and agrochemicals. nbinno.com For instance, it is used as an intermediate in the synthesis of the herbicide Kecaodi. chembk.com The free amine is also a key intermediate for producing imidazole (B134444) derivatives and quaternary ammonium compounds. nbinno.com

Its utility is further demonstrated in the synthesis of derivatives of biologically active molecules. For example, N-ethyl-N-n-heptyl-4-(4-nitrophenyl)butylamine can be reduced to the corresponding aniline (B41778) derivative, showcasing the role of the N-ethylbutylamine moiety in constructing larger molecules. prepchem.com Furthermore, it is a precursor in the synthesis of compounds like N-ethyl-1,1-di-n-propyl-n-butylamine. prepchem.com

Advanced Spectroscopic Characterization of N Ethylbutan 1 Amine;hydrochloride

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For N-ethylbutan-1-amine hydrochloride, these spectra are dominated by the vibrations of the secondary ammonium (B1175870) group (R₂NH₂⁺) and the alkyl chains.

In secondary amine salts, the protonation of the nitrogen atom to form the R₂NH₂⁺ functional group results in characteristic vibrational bands. spectroscopyonline.com The most prominent feature in the IR spectrum is a broad and strong N-H⁺ stretching envelope, typically found between 3000 and 2700 cm⁻¹. spectroscopyonline.com This broadness is a result of strong intermolecular hydrogen bonding in the solid state. spectroscopyonline.com The C-H stretching vibrations of the ethyl and butyl groups also appear in this region, often superimposed on the broad N-H⁺ envelope. spectroscopyonline.com

A key characteristic for secondary amines is a single N-H stretching peak, in contrast to primary amines which show two. spectroscopyonline.com In addition to the stretching vibrations, N-H⁺ bending vibrations are also important for identification. spectroscopyonline.com Another significant band, attributed to N-H wagging, is a strong, broad absorption observed between 910-665 cm⁻¹ for primary and secondary amines. orgchemboulder.com The C-N stretching vibration for aliphatic amines like N-ethylbutan-1-amine hydrochloride is expected to appear as a medium to weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Table 1: Predicted IR and Raman Vibrational Modes for N-ethylbutan-1-amine hydrochloride

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H⁺ Stretch | 2700 - 3000 | Broad, strong band due to stretching of the ammonium group, indicative of hydrogen bonding. |

| C-H Stretch | 2850 - 2960 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups in the ethyl and butyl chains. |

| N-H⁺ Bend | ~1600 | Bending (scissoring) vibration of the NH₂⁺ group. |

| CH₂ Bend | ~1465 | Scissoring deformation of the methylene (B1212753) groups. |

| C-N Stretch | 1020 - 1250 | Stretching vibration of the carbon-nitrogen bond. |

| N-H Wag | 665 - 910 | Out-of-plane bending of the N-H bond. |

In-situ and operando IR spectroscopy are invaluable for studying chemical reactions as they occur, providing real-time information on the formation and consumption of reactants, intermediates, and products. nih.gov These techniques could be applied to monitor reactions involving N-ethylbutan-1-amine hydrochloride, for instance, in its synthesis or its use as a catalyst or reactant.

By placing the reaction cell directly in the IR beam, changes in the vibrational spectrum can be recorded continuously. For example, during the formation of the hydrochloride salt from N-ethylbutan-1-amine and hydrochloric acid, one could observe the disappearance of the free amine's N-H stretch (typically a weak band around 3350-3310 cm⁻¹) and the appearance of the broad, intense N-H⁺ stretching envelope characteristic of the ammonium salt. spectroscopyonline.comorgchemboulder.com

Furthermore, these methods are crucial for understanding reaction mechanisms on surfaces, such as in heterogeneous catalysis. In-situ Fourier transform infrared spectroscopy (FTIR) has been used to study the nature of adsorbed species on functionalized solids. acs.org For example, an HCl probing technique has been employed to resolve the characteristic IR bands of ammonium ions, which helps in clarifying complex spectral regions. acs.org By monitoring the specific vibrational bands of N-ethylbutan-1-amine hydrochloride, researchers can gain insights into its role as a reaction intermediate, its stability under reaction conditions, and its interactions with other species. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of organic molecules like N-ethylbutan-1-amine hydrochloride in solution. bbhegdecollege.comslideshare.net ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms in the molecule. core.ac.uk

For N-ethylbutan-1-amine hydrochloride, the protonation of the nitrogen atom significantly influences the chemical shifts of nearby nuclei. The protons on the carbons directly attached to the nitrogen (α-carbons) are deshielded and appear at a lower field (higher ppm) in the ¹H NMR spectrum compared to the free amine. Similarly, the protonated secondary amine protons (NH₂⁺) are expected to show a characteristic signal, though its position and multiplicity can be affected by solvent and temperature due to chemical exchange. core.ac.uk In the ¹³C NMR spectrum, the α-carbons are also shifted downfield upon protonation. rsc.org

While specific experimental NMR data for N-ethylbutan-1-amine hydrochloride is scarce, predicted chemical shifts can be inferred from data on similar compounds like ethylamine (B1201723) and general principles of NMR spectroscopy. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-ethylbutan-1-amine hydrochloride

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |

| C1 | CH₃-CH₂-CH₂-CH₂-N | ~0.9 | ~13 | Terminal methyl of butyl group. |

| C2 | CH₃-CH₂-CH₂-CH₂-N | ~1.4 | ~19 | Methylene adjacent to methyl in butyl group. |

| C3 | CH₃-CH₂-CH₂-CH₂-N | ~1.7 | ~28 | Methylene beta to nitrogen in butyl group. |

| C4 | CH₃-CH₂-CH₂-CH₂-N | ~2.9 | ~47 | Methylene alpha to nitrogen in butyl group. |

| C5 | N-CH₂-CH₃ | ~2.9 | ~45 | Methylene alpha to nitrogen in ethyl group. |

| C6 | N-CH₂-CH₃ | ~1.3 | ~11 | Terminal methyl of ethyl group. |

| H | N-H₂⁺ | Variable | - | Protons on the nitrogen, signal may be broad. |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure by establishing ¹H-¹H and ¹H-¹³C correlations, respectively, providing unambiguous assignment of all signals. slideshare.netcore.ac.uk

Solid-State Characterization Techniques for Amine Hydrochlorides

The characterization of N-ethylbutan-1-amine hydrochloride in its solid, crystalline form requires specialized techniques that can probe the structure and properties of materials in the solid state. Amine hydrochlorides are often crystalline solids, and their physical properties can be highly dependent on their crystal structure and polymorphism (the ability to exist in multiple crystal forms). jst.go.jp Techniques such as X-ray diffraction, differential scanning calorimetry, and solid-state NMR are vital for this purpose.

Solid-State NMR (SSNMR) spectroscopy is a powerful, non-destructive method for the atomic-level characterization of crystalline and amorphous solids. nih.gov It is particularly valuable for studying amine hydrochlorides, providing information that is complementary to X-ray diffraction. jst.go.jpnih.gov

Unlike in solution, molecules in the solid state are in fixed orientations, leading to broad NMR signals. Techniques like Magic-Angle Spinning (MAS) are used to average these orientation-dependent interactions and achieve high-resolution spectra. nih.gov For amine hydrochlorides, ¹³C and ¹⁵N SSNMR are commonly used to identify the number of crystallographically inequivalent sites in the unit cell, which can reveal the presence of polymorphs. jst.go.jp

Recent advances, such as very fast MAS (approaching 100 kHz), allow for high-resolution ¹H SSNMR spectra, which can significantly reduce experimental time and provide detailed structural information. acs.org Furthermore, ³⁵Cl SSNMR has emerged as a sensitive probe for fingerprinting hydrochloride salts. The ³⁵Cl nucleus is highly sensitive to its local environment, particularly hydrogen bonding with the N-H⁺ group, making it an excellent tool for distinguishing between different polymorphic forms. rsc.org

Table 3: Applications of Solid-State NMR in the Characterization of Amine Hydrochlorides

| SSNMR Technique | Nucleus | Information Obtained |

| ¹³C CP/MAS | ¹³C | Distinguishes between different carbon environments; identifies polymorphs by differences in chemical shifts. jst.go.jp |

| ¹H Fast MAS | ¹H | Provides high-resolution proton spectra for structural analysis and quantification. acs.org |

| ¹⁵N CP/MAS | ¹⁵N | Probes the local environment of the nitrogen atom; sensitive to protonation state and hydrogen bonding. jst.go.jp |

| ³⁵Cl SSNMR | ³⁵Cl | Fingerprints the hydrochloride salt form; highly sensitive to the Cl⁻ ion's local hydrogen-bonding environment. rsc.org |

| 2D HETCOR | ¹H, ¹³C, ¹⁵N | Establishes through-space connectivity between different nuclei, aiding in resonance assignment and structural elucidation. nih.govnih.gov |

By combining SSNMR with quantum-chemical calculations, a complete and unambiguous assignment of the NMR signals can be achieved, leading to a detailed understanding of the three-dimensional structure and intermolecular interactions within the crystal lattice of N-ethylbutan-1-amine hydrochloride. nih.gov

Advanced Chromatographic Methodologies for N Ethylbutan 1 Amine;hydrochloride Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like N-ethylbutan-1-amine;hydrochloride. helsinki.finih.gov Method development and validation are critical to ensure the accuracy, precision, and reliability of the analytical results. jfda-online.comresearchgate.net

Method Development for Assay and Purity Determination

The development of an HPLC method for the assay and purity determination of this compound involves a systematic optimization of chromatographic conditions. A reversed-phase HPLC (RP-HPLC) method is often the preferred approach. jfda-online.com Key parameters that are typically optimized include the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), pH of the mobile phase, and the detector wavelength. jfda-online.comresearchgate.net

For instance, a method could be developed using a C18 column with a mobile phase consisting of a gradient of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer. jfda-online.com The flow rate and column temperature are also critical parameters that are adjusted to achieve optimal separation of the main compound from any impurities. researchgate.net Validation of the developed method is performed according to the International Council for Harmonisation (ICH) guidelines and includes evaluation of specificity, linearity, precision, accuracy, and robustness to ensure the method is suitable for its intended purpose. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Determination

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Separation of Amine Hydrochlorides

Since N-ethylbutan-1-amine possesses a chiral center, the separation of its enantiomers is crucial, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities. nih.govnih.gov Chiral HPLC is the most effective method for this purpose. nih.gov There are two primary strategies for chiral separation by HPLC: the use of a chiral stationary phase (CSP) or pre-column derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. nih.govnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown high efficiency in separating the enantiomers of various amines. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is critical for achieving optimal enantiomeric resolution. yakhak.org Alternatively, derivatization with a chiral reagent can produce diastereomers that are then separated on a conventional reversed-phase column. researchgate.net

Table 2: Example Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose-based CSP) |

| Mobile Phase | n-Hexane/2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Gas Chromatography (GC) for Volatile Amine Analysis in Complex Chemical Matrices

Gas chromatography is a powerful technique for the analysis of volatile compounds. bre.com While this compound itself is a salt and not readily volatile, the free amine, N-ethylbutan-1-amine, is a volatile compound. nih.gov Therefore, GC analysis typically requires a sample preparation step to liberate the free amine from its salt form, often by alkalinization of the sample. nih.gov

Due to the basic and active nature of amines, they can exhibit poor peak shapes (tailing) on standard GC columns. labrulez.com To overcome this, specially deactivated columns, such as those with a basic stationary phase or columns specifically designed for amine analysis, are employed. labrulez.com Derivatization is another common strategy to improve the chromatographic behavior and detectability of amines. researchgate.net For instance, acylation can be used to produce less polar and more stable derivatives suitable for GC analysis. researchgate.net

Optimization of Chromatographic Parameters for Enhanced Separation Efficiency and Resolution

Optimizing chromatographic parameters is fundamental to achieving the best possible separation efficiency and resolution in both HPLC and GC. researchgate.netscirp.org In HPLC, this involves adjusting the mobile phase composition, pH, flow rate, and column temperature. researchgate.net For instance, modifying the percentage of the organic solvent in the mobile phase can significantly impact the retention time and separation of analytes. scirp.org The choice of the stationary phase, including particle size, is also a critical factor; smaller particles generally lead to higher efficiency and better resolution. scirp.org

In GC, key parameters for optimization include the temperature program of the oven, the carrier gas flow rate, and the type of stationary phase. A well-defined temperature ramp is crucial for separating compounds with different boiling points. nih.gov The choice of the GC column, in terms of its length, internal diameter, and film thickness, also plays a significant role in the separation efficiency. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Advanced Detection and Identification

Hyphenated techniques, which couple a separation technique with a detection technique, provide a powerful tool for the analysis of this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly valuable for providing structural information and confirming the identity of the analyte. researchgate.netresearchgate.net

GC-MS combines the separation power of GC with the sensitive and selective detection capabilities of MS. nih.gov After the components of a sample are separated by the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component, effectively a molecular fingerprint. nih.gov This allows for the unambiguous identification of N-ethylbutan-1-amine.

LC-MS is indispensable for the analysis of less volatile or thermally sensitive compounds. researchgate.net The eluent from the HPLC column is introduced into the mass spectrometer, allowing for the detection and identification of this compound and its related impurities. jfda-online.com Both GC-MS and LC-MS can be operated in various modes, such as full scan for general screening or selected ion monitoring (SIM) for targeted analysis with enhanced sensitivity. nih.govresearchgate.net

Applications in Advanced Materials Science and Supramolecular Chemistry

N-ethylbutan-1-amine as a Ligand in Homogeneous and Heterogeneous Catalysis

Simple amines and their salts are foundational components in the synthesis of more complex molecular architectures used in catalysis. N-ethylbutan-1-amine, as a secondary amine, can serve as a versatile precursor or a simple ligand in catalytic systems.

N-ethylbutan-1-amine is a valuable building block for creating more sophisticated ligands for transition metal catalysis. The secondary amine group (N-H) provides a reactive site for elaboration into multidentate ligand systems, which are often crucial for achieving high catalytic activity and selectivity.

One of the most powerful and common methods for this type of transformation is reductive amination . acs.orgacs.org This reaction involves the condensation of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to a new, more substituted amine. acs.orgnih.gov By choosing a carbonyl compound that contains another donor atom (like oxygen, phosphorus, or another nitrogen), N-ethylbutan-1-amine can be converted into a bidentate or tridentate chelating ligand.

Table 1: Potential Synthetic Routes for N-ethylbutan-1-amine-Derived Ligands

| Starting Materials | Reaction Type | Potential Ligand Product |

|---|---|---|

| N-ethylbutan-1-amine + Salicylaldehyde | Reductive Amination | Phenol-amine (N-O) bidentate ligand |

| N-ethylbutan-1-amine + 2-Pyridinecarboxaldehyde | Reductive Amination | Pyridine-amine (N-N) bidentate ligand |

| N-ethylbutan-1-amine + Diphenylphosphinobenzaldehyde | Reductive Amination | Phosphine-amine (P-N) bidentate ligand |

These tailored ligands can create specific coordination environments around a metal center, influencing its electronic and steric properties, which are critical for catalytic performance. nih.gov

As a simple secondary amine, N-ethylbutan-1-amine can act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. The formation of metal complexes with N-ethylbutan-1-amine is documented, such as an N-ethylbutan-1-amine;yttrium species, although detailed catalytic performance data for such simple complexes are not extensively reported in the literature. nih.gov

The effectiveness of a catalyst often depends on the stability and reactivity of the metal-ligand complex. While simple amine ligands can support catalysis, more complex, multidentate ligands derived from them are generally preferred for creating robust and selective catalysts. For instance, imine-based ligands synthesized from amines are used to create nickel(II) and cobalt(II) complexes active in polymerization and oligomerization reactions. osti.govnih.gov Research on related iminophenol nickel(II) complexes has shown them to be active catalysts for ethylene (B1197577) oligomerization, producing valuable short-chain alkenes like butenes and hexenes. osti.gov The performance of these catalysts is highly dependent on the ligand structure, demonstrating the importance of ligand design.

Integration in Supramolecular Architectures

The N-ethylbutylammonium cation, formed by the protonation of N-ethylbutan-1-amine, possesses a hydrophilic, charged ammonium (B1175870) headgroup and a short, hydrophobic tail (ethyl and butyl groups). This amphiphilic nature makes N-ethylbutan-1-amine;hydrochloride a candidate for use in supramolecular chemistry, where non-covalent interactions guide the self-assembly of molecules into ordered structures. researchgate.net

In the solid state, the crystal structure of this compound is expected to be dominated by hydrogen bonding and electrostatic interactions. The primary interactions would be the N⁺-H···Cl⁻ hydrogen bonds formed between the ammonium proton and the chloride anion. nih.gov These interactions, along with weaker van der Waals forces between the alkyl chains, would direct the packing of the ions into a regular, three-dimensional crystal lattice.

While the specific crystal structure for this compound is not detailed in publicly available databases, the principles of crystal engineering in related alkylammonium halides are well-established. The length and branching of the alkyl chains, along with the nature of the halide, influence the resulting crystal packing, which can range from simple layered structures to more complex three-dimensional networks.

In aqueous solutions, amphiphilic molecules like this compound can self-assemble to minimize the unfavorable contact between their hydrophobic tails and water. researchgate.net Above a certain concentration, known as the critical micelle concentration (CMC), these molecules aggregate to form micelles—spherical or cylindrical structures with a hydrophobic core and a hydrophilic shell. researchgate.netarxiv.org

The balance between the hydrophilic headgroup and the hydrophobic tail, often described by the packing parameter, determines the type of aggregate formed. arxiv.org For this compound, the combined six-carbon alkyl tail is relatively short. Studies on similar short-chain alkylamine salts show that they exhibit surfactant properties, though they typically have higher CMCs compared to analogues with longer alkyl chains. nih.gov The self-assembly process is primarily driven by the hydrophobic effect, with entropy gain from the release of ordered water molecules around the hydrophobic chains being a key thermodynamic driver. rsc.org

Table 2: Self-Assembly Properties of Representative Amphiphilic Ammonium Salts

| Compound | Chain Length | Key Findings |

|---|---|---|

| Octylamine Hydrochloride | C8 | Forms micelles in aqueous solution; CMC is influenced by temperature and additives. |

| Dodecylamine Hydrochloride | C12 | Lower CMC than C8 analogue due to increased hydrophobicity. |

| Cetyltrimethylammonium Chloride | C16 | Forms mixed micelles with alkylamines, showing synergistic effects. nih.gov |

| Poly(allylamine hydrochloride) | Polymer | Can be hydrophobically modified to form stable polymeric micelles in water. researchgate.net |

This behavior is foundational for applications such as solubilizing hydrophobic substances in aqueous media. acs.orgnih.gov

Amphiphilic molecules can assemble at interfaces, such as the air-water interface, to form organized monolayers. This surface activity is a prerequisite for the fabrication of ultra-thin films using methods like the Langmuir-Blodgett (LB) technique. nih.govyoutube.com In this process, a monolayer of the amphiphile is compressed on the surface of a liquid subphase and then transferred layer by layer onto a solid substrate. nih.gov

While there is no specific research on the thin film fabrication of this compound, its amphiphilic character suggests potential for such applications. The stability and packing of the monolayer at the interface would depend on factors like the balance of hydrophobic and hydrophilic interactions and the subphase conditions (pH, temperature). The LB technique allows for precise control over film thickness and molecular orientation, making it a powerful tool in materials science for creating functional surfaces for electronics, sensors, or biomedical devices. nih.govnih.gov

Lack of Specific Research Data Limits Detailed Analysis of N-ethylbutan-1-amine hydrochloride in Advanced Materials

Despite a comprehensive search of scientific literature and patent databases, there is a significant lack of specific research detailing the applications of N-ethylbutan-1-amine hydrochloride in the fields of polymer chemistry and functional material synthesis. While the compound's general chemical properties are documented, its direct utilization or detailed investigation within these advanced scientific domains appears to be largely unexplored in publicly available research.

The parent compound, N-ethylbutan-1-amine, is recognized as an intermediate in various organic syntheses. nih.gov However, translating this role to specific, advanced applications for its hydrochloride salt in materials science is not substantially supported by current research findings. General concepts within polymer and materials science, such as the use of amine-functionalized polymers and the role of amines as structure-directing agents in zeolite synthesis, provide a theoretical framework where a simple amine salt like N-ethylbutan-1-amine hydrochloride could potentially be applied. For instance, a patent from 1996 describes the use of simple amines with one to eight carbon atoms as a cost-saving component in conjunction with other organic templating compounds for the synthesis of zeolites. google.com This suggests a potential, albeit general, role for N-ethylbutan-1-amine in the formation of these porous aluminosilicate (B74896) materials. google.com

However, the existing literature does not provide specific examples, detailed research findings, or quantifiable performance data for N-ethylbutan-1-amine hydrochloride in these contexts. There are no available studies that polymerize this specific compound, incorporate it as a functional monomer into polymer chains, or utilize it as a primary component in the synthesis of advanced functional materials where its effects on material properties are systematically investigated and reported.

Consequently, the creation of detailed data tables illustrating its impact on polymer properties (e.g., molecular weight, polydispersity, thermal stability) or the performance of functional materials (e.g., catalytic activity, adsorption capacity, optical or electronic properties) is not possible based on the current body of scientific evidence. Research on amine-functionalized polymers and materials tends to focus on more complex or specifically designed amine structures to achieve desired functionalities. researchgate.netgoogle.com

In the realm of supramolecular chemistry, while the self-assembly of molecules through non-covalent interactions is a cornerstone, there is no specific research that highlights the use of N-ethylbutan-1-amine hydrochloride as a key building block in the design of supramolecular architectures.

Environmental Degradation Pathways and Remediation Research

Degradation Pathways in Aquatic Environments

In aquatic systems, the degradation of N-ethylbutan-1-amine hydrochloride will be influenced by factors such as pH, temperature, and the presence of reactive species. The hydrochloride salt will dissociate in water, leaving the protonated amine, which can exist in equilibrium with the free amine form depending on the pH.

Advanced oxidation processes (AOPs), which generate highly reactive radicals like •OH, are effective in degrading amines in water. researchgate.net The reaction of •OH radicals with ethanolamines has been shown to form both oxidizing and reducing radical species. researchgate.net The initial attack of the •OH radical can occur at different sites on the amine molecule. For N-ethylbutan-1-amine, this would include the nitrogen atom and the various carbon atoms on the alkyl chains. This leads to a complex cascade of reactions, ultimately breaking down the parent compound. Studies on diethanolamine (B148213) have shown that while oxidation by ozone and •OH radicals occurs, the complete mineralization of the organic material can be slow due to the low reactivity of some degradation byproducts. researchgate.net

Theoretical and Computational Studies on Biodegradability and Environmental Fate

Computational models and theoretical studies provide valuable insights into the likely environmental behavior of chemicals when experimental data is scarce. Models like the US EPA's EPI Suite™ are used to estimate properties such as biodegradability and toxicity. researchgate.net

For aliphatic amines, biodegradability can be variable. Studies on a range of amines have shown that while many are susceptible to biodegradation, some, particularly tertiary amines, can be persistent. researchgate.net A study on the biodegradability of several amines found that di-n-butylamine, a structural analogue of N-ethylbutan-1-amine, underwent some degree of degradation in aqueous solution. researchgate.net However, the rate of degradation in seawater has been observed to be slower than in freshwater for some amines. researchgate.net Computational predictions of biodegradability for a set of amines showed agreement with experimental results for about half of the tested compounds, highlighting the need for experimental validation. researchgate.net

Development of Analytical Methodologies for Environmental Monitoring of Amine Degradation Products

The effective monitoring of N-ethylbutan-1-amine and its degradation products in environmental matrices requires robust analytical methods. The complexity of the degradation mixtures, which can include other amines, nitrosamines, nitramines, aldehydes, and ketones, presents a significant analytical challenge. ieaghg.org

A variety of techniques are employed for the analysis of amines and their byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful tools for separating and identifying individual compounds. ieaghg.org Ion chromatography is another valuable technique, particularly for the analysis of ionic degradation products. ieaghg.org The lack of suitable extraction and analytical methods for complex environmental samples remains a knowledge gap. ieaghg.org

The table below lists some of the analytical techniques used for monitoring amine degradation.

| Analytical Technique | Application in Amine Degradation Analysis | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of amines and some degradation products. | ieaghg.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile amines and degradation products. | ieaghg.org |

| Ion Chromatography (IC) | Analysis of ionic degradation products. | ieaghg.org |

This table summarizes key analytical methods for studying amine degradation in the environment.

Q & A

Q. What are the common synthetic routes for preparing N-ethylbutan-1-amine hydrochloride?

- Methodological Answer : The synthesis typically involves two steps:

Alkylation : React butan-1-amine with an ethyl halide (e.g., ethyl bromide) in the presence of a base (e.g., NaOH) to form N-ethylbutan-1-amine.

Hydrochloride Salt Formation : Treat the free amine with hydrochloric acid (HCl) gas or concentrated aqueous HCl under controlled conditions. The product is isolated via crystallization (e.g., using ethanol or diethyl ether) .

Industrial Note: Continuous flow reactors and automated parameter control (temperature, pressure) improve scalability and yield .

Q. What analytical techniques are recommended for characterizing N-ethylbutan-1-amine hydrochloride?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm molecular structure and purity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- Elemental Analysis : Verify stoichiometry (C, H, N, Cl content).

- HPLC : Assess purity (>98% by reverse-phase chromatography with UV detection at 254 nm) .

Q. How should N-ethylbutan-1-amine hydrochloride be stored to maintain stability?

- Methodological Answer :

- Store in airtight, light-resistant containers at -20°C to prevent hygroscopic degradation.

- Aliquot into small volumes to avoid repeated freeze-thaw cycles.

- Use desiccants (e.g., silica gel) in storage environments to minimize moisture uptake .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-ethylbutan-1-amine hydrochloride?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, reactant molar ratios) to identify optimal conditions.

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaOH) for alkylation efficiency.

- Industrial Methods : Use continuous flow reactors for precise temperature control and reduced reaction time .

Example optimization table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (HCl addition) | Minimizes byproducts |

| Solvent | Anhydrous ethanol | Enhances crystallization |

Q. How do researchers address discrepancies in biological activity data for N-ethylbutan-1-amine hydrochloride across studies?

- Methodological Answer :

- Purity Validation : Re-analyze batches via HPLC to rule out impurity interference.

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control buffers (e.g., PBS pH 7.4).

- Stability Testing : Compare fresh vs. aged samples to assess degradation impact on activity .

Case Study: Variability in IC₅₀ values for kinase inhibitors often stems from differences in assay temperature or ATP concentrations .

Q. What role does N-ethylbutan-1-amine hydrochloride play in the synthesis of enzyme inhibitors or receptor ligands?

- Methodological Answer :

- Intermediate in Coupling Reactions : Used with carbodiimides (e.g., EDC·HCl) to activate carboxyl groups for amide bond formation in peptide synthesis .

- Salt Form Advantages : Enhances solubility in aqueous buffers for in vitro assays (e.g., IC₅₀ determination for RORγt inhibitors) .

Example protocol:

React N-ethylbutan-1-amine hydrochloride with a carboxylic acid-containing ligand.

Use EDC·HCl and NHS to form an active ester intermediate.

Conjugate with a target enzyme (e.g., protease) for inhibitor screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.